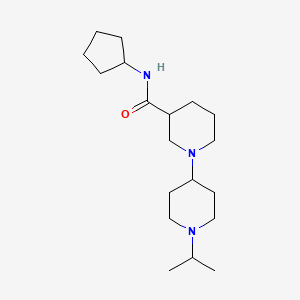![molecular formula C23H26FN3O B3818549 {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol](/img/structure/B3818549.png)
{3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol
描述
{3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol, also known as FPPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPPM is a piperidine-based compound that has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol is not fully understood. However, studies have shown that {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol exerts its therapeutic effects through various signaling pathways. In cancer research, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has been shown to inhibit the PI3K/Akt/mTOR signaling pathway and induce apoptosis. In inflammation research, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has been shown to inhibit the NF-kB signaling pathway and reduce the expression of pro-inflammatory cytokines. In neurological disorder research, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has been shown to activate the Nrf2/ARE signaling pathway and reduce oxidative stress.
Biochemical and Physiological Effects:
{3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has shown to have various biochemical and physiological effects. In cancer research, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammation research, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has been shown to reduce inflammation and oxidative stress. In neurological disorder research, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
{3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has several advantages for lab experiments. It has high solubility in water and can be easily administered to animals. {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has also shown to have low toxicity and minimal side effects. However, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has limitations in terms of its stability and shelf life. It requires proper storage conditions and can degrade over time.
未来方向
There are several future directions for {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol research. In cancer research, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol can be further studied for its potential as a combination therapy with other anticancer agents. In inflammation research, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol can be studied for its potential as a treatment for chronic inflammatory diseases. In neurological disorder research, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol can be studied for its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies can be conducted to fully understand the mechanism of action of {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol and its potential therapeutic applications.
Conclusion:
In conclusion, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol is a piperidine-based compound that has shown promising results in various scientific research applications. {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has potential as a treatment for cancer, inflammation, and neurological disorders. The synthesis method has been optimized to produce high yields of {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol with minimal impurities. {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol exerts its therapeutic effects through various signaling pathways and has shown to have low toxicity and minimal side effects. However, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has limitations in terms of its stability and shelf life. Further studies can be conducted to fully understand the mechanism of action of {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol and its potential therapeutic applications.
科学研究应用
{3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has been extensively studied for its potential therapeutic applications. In cancer research, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has shown promising results as a potential anticancer agent. Studies have shown that {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol inhibits the growth of cancer cells and induces apoptosis. {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models. In neurological disorder research, {3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol has shown to have neuroprotective effects and has potential as a treatment for Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
[3-[(4-fluorophenyl)methyl]-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O/c24-21-7-3-19(4-8-21)15-23(18-28)11-1-13-26(17-23)16-20-5-9-22(10-6-20)27-14-2-12-25-27/h2-10,12,14,28H,1,11,13,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSMRBZGOPFMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)N3C=CC=N3)(CC4=CC=C(C=C4)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-chloro-N-[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B3818475.png)
![N,N,5-trimethyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B3818483.png)
![5-cyclobutyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3818491.png)
![2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3818510.png)
![1-(3-chlorophenyl)-4-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B3818511.png)

![7-chloro-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B3818522.png)
![2-methyl-4-{4-[(2E)-2-methylpent-2-en-1-yl]piperazin-1-yl}-6-propylpyrimidine](/img/structure/B3818524.png)
![5-(acetylamino)-2-chloro-N-[(2-ethoxypyridin-3-yl)methyl]benzamide](/img/structure/B3818531.png)
![N-(3-chloro-4-methoxyphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B3818539.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B3818556.png)
![(3S*,4S*)-1-[(5-methylpyridin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3818564.png)
![1-(4-ethyl-1-piperazinyl)-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B3818573.png)
![N-{[4-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B3818589.png)